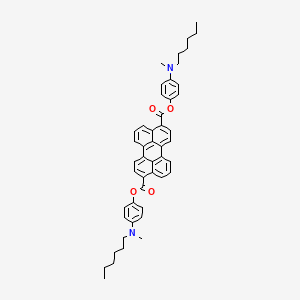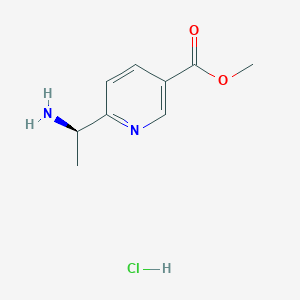
(R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound with a molecular formula of C9H14N2O2·HCl It is a derivative of nicotinic acid and is characterized by the presence of an aminoethyl group attached to the nicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process For instance, the esterification can be carried out using methanol in the presence of a strong acid catalyst like sulfuric acid
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted nicotinate compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies involving cell signaling pathways and receptor interactions.
Medicine
In the medical field, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. It may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: A precursor to ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride, used in various biochemical applications.
Methyl Nicotinate: Another ester derivative of nicotinic acid, used in topical formulations.
Ethyl Nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Uniqueness
®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications, differentiating it from other nicotinate derivatives.
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m1./s1 |
Clé InChI |
SVRYNTWOUUIFPW-FYZOBXCZSA-N |
SMILES isomérique |
C[C@H](C1=NC=C(C=C1)C(=O)OC)N.Cl |
SMILES canonique |
CC(C1=NC=C(C=C1)C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




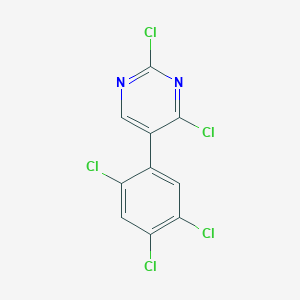
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)



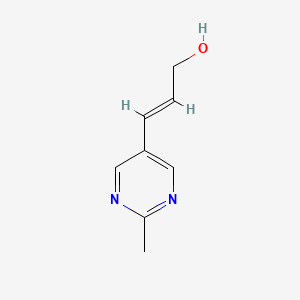
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
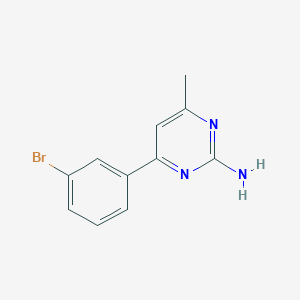
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
